3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propan-1-ol
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Overview
Description
3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole ring system substituted with a phenylprop-2-en-1-yl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of acetophenone derivatives with benzaldehyde derivatives in the presence of a base such as sodium hydroxide in ethanol . This reaction forms the chalcone intermediate, which can then undergo further cyclization and reduction steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzodiazole ketones or aldehydes.
Reduction: Formation of saturated benzodiazole derivatives.
Substitution: Formation of halogenated benzodiazole derivatives.
Scientific Research Applications
3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 3-phenyl-, (E)-:
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds have a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness
The presence of both the benzodiazole ring and the phenylprop-2-en-1-yl group in 3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C19H20N2O/c22-15-7-13-19-20-17-11-4-5-12-18(17)21(19)14-6-10-16-8-2-1-3-9-16/h1-6,8-12,22H,7,13-15H2/b10-6+ |
InChI Key |
CTDUWSLCSPVPAO-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCO |
Origin of Product |
United States |
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